2-chloro-4-ethynyl-3-fluoropyridine
Description
Significance of Fluorinated Heterocycles in Contemporary Chemical Research
The incorporation of fluorine into heterocyclic compounds has become a cornerstone of modern chemical and pharmaceutical research. nih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of a molecule. nih.gov In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, improve membrane permeability, and modulate the basicity (pKa) of nearby functional groups, thereby improving a drug candidate's bioavailability and binding affinity to its target. nih.govresearchgate.net This strategic use of fluorine has contributed to the development of numerous blockbuster drugs. researchgate.net Beyond pharmaceuticals, fluorinated heterocycles are integral to the development of advanced materials, including polymers and liquid crystals, due to their unique electronic properties. researchgate.net
Pyridine (B92270) as a Core Heterocyclic Scaffold: Fundamental Reactivity and Architectural Role
The pyridine ring is one of the most fundamental and prevalent nitrogen-containing heterocycles in organic chemistry. nih.govlifechemicals.com Its aromatic nature, combined with the electron-withdrawing effect of the nitrogen atom, imparts a distinct reactivity profile. The pyridine nucleus is generally susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, while electrophilic substitution typically requires harsh conditions and occurs at the C-3 position. nih.gov This predictable reactivity makes the pyridine scaffold a reliable and versatile architectural element in synthesis. nih.gov It is a key component in a vast array of natural products, including vitamins and alkaloids, and is the second most common nitrogen heterocycle found in FDA-approved drugs. lifechemicals.combldpharm.com Its ability to act as a ligand, a base, and a foundational scaffold for further functionalization underscores its central role in the chemical sciences. nih.gov
Strategic Importance of Poly-functionalized Pyridines in Building Block Chemistry
As the complexity of synthetic targets increases, so does the demand for "building blocks"—stable, well-characterized molecules that come pre-functionalized for subsequent chemical transformations. Poly-functionalized pyridines, which bear multiple, orthogonally reactive groups, are of immense strategic importance. lifechemicals.comenamine.net These building blocks allow chemists to construct complex molecular frameworks in a more efficient and modular fashion. For example, a pyridine ring bearing a halogen, a cyano group, and a methyl group offers several distinct reaction sites for cross-coupling, nucleophilic substitution, or oxidation reactions. The ability to selectively address one functional group while leaving others intact is a key tenet of modern synthetic strategy, enabling the rapid generation of diverse chemical libraries for drug discovery and other applications. rsc.org The development of synthetic routes to such halogen-rich intermediates is an active area of research. acs.orgnih.gov
Overview of 2-Chloro-4-ethynyl-3-fluoropyridine as a Versatile Synthetic Intermediate
This compound (CAS Number: 1211589-16-0) is a prime example of a modern, poly-functionalized building block that encapsulates the principles outlined above. bldpharm.comsigmaaldrich.comsigmaaldrich.comapolloscientific.co.uk This compound features a pyridine core adorned with three distinct and synthetically valuable functional groups: a chloro group at the 2-position, a fluoro group at the 3-position, and an ethynyl (B1212043) (alkyne) group at the 4-position.
The synthesis of this building block is not widely detailed in peer-reviewed literature, but a plausible and efficient route can be inferred from analogous transformations. A common strategy for introducing an ethynyl group onto a pyridine ring is the Sonogashira coupling of a halo-pyridine with a protected alkyne. wikipedia.orgorganic-chemistry.org In this case, the likely precursor would be 2-chloro-3-fluoro-4-iodopyridine (B125593) . The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective coupling at the 4-position.
A representative synthetic approach is outlined below:
Plausible Synthesis of this compound
A two-step process involving a Sonogashira coupling followed by deprotection.

Step 1: Sonogashira Coupling. The reaction couples 2-chloro-3-fluoro-4-iodopyridine with (trimethylsilyl)acetylene. This is typically carried out using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. The trimethylsilyl (B98337) group serves to protect the terminal alkyne.
Step 2: Deprotection. The trimethylsilyl (TMS) protecting group is removed from the intermediate to reveal the terminal alkyne, yielding the final product. This is often achieved under mild basic or fluoride-mediated conditions.
The table below details the typical reagents and conditions for these transformations, based on established protocols for similar substrates.
Interactive Data Table: Representative Synthetic Protocol
| Step | Reagents & Catalysts | Solvent(s) | Typical Conditions | Purpose |
| 1. Coupling | 2-chloro-3-fluoro-4-iodopyridine, (Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI, Triethylamine (Et₃N) | Tetrahydrofuran (THF) or Dioxane | Inert atmosphere (N₂ or Ar), Room temperature to mild heating | Forms the C-C bond between the pyridine ring and the protected alkyne. |
| 2. Deprotection | 2-chloro-3-fluoro-4-((trimethylsilyl)ethynyl)pyridine, Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (B91410) (TBAF) | Methanol (MeOH) or THF | Room temperature | Removes the silyl (B83357) protecting group to yield the terminal alkyne. |
This versatile building block provides medicinal and materials chemists with a valuable tool for constructing complex, highly functionalized pyridine-based molecules. The orthogonal reactivity of its chloro, fluoro, and ethynyl groups allows for a stepwise and controlled diversification, making it an important intermediate in the synthesis of novel chemical entities.
Properties
CAS No. |
1211589-16-0 |
|---|---|
Molecular Formula |
C7H3ClFN |
Molecular Weight |
155.6 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 4 Ethynyl 3 Fluoropyridine
Classical and Modern Synthetic Routes to the Core Structure
Formation of the Ethynyl (B1212043) Moiety
Cross-Coupling Methods for Alkyne Introduction
The primary and most effective method for introducing a terminal alkyne group onto an aromatic or heteroaromatic ring, such as in the formation of 2-chloro-4-ethynyl-3-fluoropyridine, is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The synthesis would likely commence from a dihalogenated precursor, such as 2-chloro-4-iodo-3-fluoropyridine or 2-chloro-4-bromo-3-fluoropyridine.
The Sonogashira reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle includes the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation from a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. The copper cycle involves the formation of a copper(I) acetylide species, which is more reactive towards the palladium complex than the terminal alkyne itself. wikipedia.org
The choice of the halogen atom at the 4-position of the pyridine (B92270) ring is critical due to the differing reactivity of aryl halides in the oxidative addition step. The reactivity generally follows the order: I > Br > Cl > F. libretexts.org Consequently, a Sonogashira coupling on a 2-chloro-4-iodopyridine (B15674) substrate would proceed with much higher efficiency and under milder conditions than on a 2,4-dichloropyridine (B17371) analogue. This reactivity difference can be exploited for selective functionalization if multiple different halogens are present on the ring. wikipedia.org
Optimization of Reaction Conditions and Yields in Academic Synthesis
In a research or academic setting, the synthesis of a novel compound like this compound requires careful optimization of reaction parameters to maximize the yield and purity of the product while minimizing side reactions. This process involves systematically varying the catalyst system, solvent, temperature, and reaction time. For the Sonogashira coupling, key considerations include the choice of palladium source, the type of ligand, the presence or absence of a copper co-catalyst, and the nature of the base and solvent. researchgate.net
Catalyst Systems and Ligand Effects
The efficiency of the Sonogashira coupling is highly dependent on the chosen catalyst system. A variety of palladium sources and ligands can be employed, and their selection is often tailored to the specific substrates.
Palladium and Copper Catalysts: Commonly used palladium catalysts include palladium(II) sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), which are reduced in situ to the active Pd(0) species. Alternatively, air-stable Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly. nih.gov The copper(I) co-catalyst, typically copper(I) iodide (CuI), is crucial in the traditional Sonogashira reaction for facilitating the formation of the reactive copper acetylide intermediate. wikipedia.org
However, the use of copper can sometimes lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling). This has prompted the development of copper-free Sonogashira protocols. These systems often require more specialized ligands to facilitate the catalytic cycle. nih.gov
Ligand Effects: Ligands play a critical role by stabilizing the palladium center and modulating its reactivity. Their electronic and steric properties can significantly impact the reaction's success.
Phosphine (B1218219) Ligands: Simple, commercially available phosphine ligands like triphenylphosphine (B44618) (PPh₃) are widely used. More sterically bulky and electron-rich phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃) or biaryl phosphines like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), have been shown to be highly effective, particularly for coupling less reactive aryl chlorides. nih.gov
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful ligands for various cross-coupling reactions due to their strong σ-donating properties, which can promote the challenging oxidative addition step with aryl chlorides.
Nitrogen-Based Ligands: Pyridine and dipyrimidyl-based ligands have also been successfully used to form active palladium catalysts for Sonogashira couplings, particularly in copper-free systems. wikipedia.org
The table below summarizes catalyst systems used in Sonogashira couplings of related heterocyclic compounds, which could be adapted for the synthesis of this compound.
| Catalyst System Components | Substrate Type | Observations |
| Pd(OAc)₂ / Tricyclohexylphosphine | Pyridine-sulfinate & Aryl bromide | Effective for C-C bond formation with pyridine rings. rsc.org |
| Pd(PPh₃)₄ / CuI | 2-Halopyridine & Terminal Alkyne | Classic conditions, effective for iodo- and bromo-pyridines. nih.gov |
| Pd₂(dba)₃ / XPhos | Chloropyridine & Boronic Acid | Powerful system for activating less reactive chloro-aromatics. nih.gov |
| Pd(dppf)Cl₂ | Pyridyl-sulfonyl fluoride (B91410) & Boronic ester | Milder conditions, tolerates heteroaryl substrates. nih.gov |
This table is generated based on data from analogous reactions and serves as a guideline for potential synthetic routes.
Solvent and Temperature Regimes
The choice of solvent and the reaction temperature are crucial parameters that must be optimized to achieve high yields.
Solvents: The solvent must be capable of dissolving the reactants and be compatible with the catalytic system. Common solvents for Sonogashira reactions include:
Amine Bases: Triethylamine (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH) often serve a dual role as both the base and the solvent. organic-chemistry.org
Aprotic Polar Solvents: Dimethylformamide (DMF), N-methylpyrrolidinone (NMP), and dioxane are frequently used, typically in combination with a soluble amine base like Et₃N or K₂CO₃. researchgate.netrsc.org
Ethereal Solvents: Tetrahydrofuran (THF) is another common choice, particularly for reactions run at or near room temperature. wikipedia.org
Temperature: The required temperature depends heavily on the reactivity of the aryl halide.
Couplings with highly reactive aryl iodides can often be performed at room temperature. libretexts.org
Aryl bromides generally require moderate heating, typically in the range of 50-100 °C. nih.gov
The synthesis from a less reactive 4-chloro precursor would likely necessitate higher temperatures (e.g., >100 °C) to facilitate the oxidative addition step. researchgate.net Careful optimization is needed to find a temperature that promotes the desired reaction without causing decomposition of the starting materials, product, or catalyst.
The following table outlines typical solvent and temperature conditions used for Sonogashira couplings of various halopyridines.
| Solvent(s) | Base | Temperature | Substrate Halide |
| THF / Et₃N | Et₃N | Room Temperature | Iodo |
| Dioxane | K₂CO₃ | 65 - 100 °C | Bromo |
| DMF | Et₃N | 100 °C | Bromo |
| Xylene | K₃PO₄ | 130 °C | Chloro (typically requires more forcing conditions) |
This table is generated based on data from analogous reactions and serves as a guideline for potential synthetic routes.
Isolation and Purification Techniques for Research Scale
Following the completion of the reaction, a series of work-up and purification steps are necessary to isolate the this compound product in high purity.
Work-up: The initial work-up procedure typically involves cooling the reaction mixture and filtering it to remove any insoluble materials, such as the palladium catalyst and inorganic salts. The filtrate is then usually diluted with water and extracted with a suitable organic solvent, such as ethyl acetate, dichloromethane, or diethyl ether. The combined organic layers are washed with water and brine to remove residual water-soluble impurities like the amine base and salts. The organic phase is subsequently dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification: The crude product obtained after the initial work-up is rarely pure and almost always requires further purification. For research-scale synthesis, the most common and effective technique is flash column chromatography.
Column Chromatography: The crude material is dissolved in a minimal amount of solvent and adsorbed onto a solid stationary phase, typically silica (B1680970) gel. The column is then eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. These fractions are then combined, and the solvent is evaporated to yield the purified this compound.
In some cases, if the product is a stable, crystalline solid, recrystallization from an appropriate solvent system can be an effective final purification step to obtain material of very high purity.
Reactivity and Derivatization Strategies of 2 Chloro 4 Ethynyl 3 Fluoropyridine
Reactions at the Ethynyl (B1212043) Group (C-4 Position)
The terminal alkyne functionality at the C-4 position is a versatile handle for a variety of chemical transformations, including cross-coupling reactions, hydration, cycloadditions, and reductions.
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The ethynyl group of 2-chloro-4-ethynyl-3-fluoropyridine readily participates in several types of these reactions.
Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the derivatization of alkynes.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org The Sonogashira reaction is highly efficient for forming C(sp)-C(sp²) bonds. libretexts.org For this compound, this reaction allows for the introduction of various aryl and vinyl substituents at the terminus of the ethynyl group. The reaction is typically carried out under mild conditions, often at room temperature, using a mild base. wikipedia.org The general trend for halide reactivity in Sonogashira coupling is I > Br > Cl > F, making the chloro-substituent at the C-2 position less reactive under standard conditions, thus allowing for selective reaction at the C-4 ethynyl group. libretexts.org Copper-free Sonogashira variants have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.orgnih.gov
Suzuki-Miyaura Coupling: While the Suzuki-Miyaura reaction traditionally couples organoboron compounds with halides or triflates, variations exist that can involve alkynes. More commonly for a molecule like this compound, the chloro group at the C-2 position would be the primary site for Suzuki-Miyaura coupling. However, derivatization of the ethynyl group can lead to substrates suitable for subsequent Suzuki-Miyaura reactions. For instance, hydroboration of the ethynyl group can generate a vinylborane, which can then participate in a Suzuki-Miyaura coupling. The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated pyridines can be influenced by the choice of ligands and reaction conditions. nih.gov In some cases, unexpected C4-selectivity has been observed in Suzuki-Miyaura cross-coupling of 2,4-dichloropyridines. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
| Sonogashira | Aryl Iodide | Pd(PPh₃)₄, CuI | 4-(Arylethynyl)-2-chloro-3-fluoropyridine |
| Sonogashira | Vinyl Bromide | PdCl₂(PPh₃)₂, CuI | 4-(Vinylethynyl)-2-chloro-3-fluoropyridine |
Copper-catalyzed reactions are also pivotal in the derivatization of terminal alkynes.
Glaser Coupling: The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetric diynes, typically using a copper(I) salt like CuCl or CuBr and an oxidant such as air. wikipedia.org This reaction can be used to dimerize this compound, yielding 1,4-bis(2-chloro-3-fluoropyridin-4-yl)buta-1,3-diyne. Variations of the Glaser coupling, such as the Eglinton and Hay couplings, utilize different copper reagents and reaction conditions. wikipedia.org
Sonogashira Variants: As mentioned, copper(I) salts are crucial co-catalysts in the traditional Sonogashira reaction, where they are believed to form a copper(I) acetylide intermediate. wikipedia.org This intermediate then undergoes transmetalation with the palladium(II) complex in the catalytic cycle. wikipedia.org The efficiency of the Sonogashira reaction is therefore highly dependent on the copper co-catalyst.
In recent years, there has been growing interest in developing transition-metal-free cross-coupling reactions to avoid potential metal contamination in the final products. For alkynes, these methods often involve activation with strong bases or the use of hypervalent iodine reagents. While specific examples for this compound are not extensively documented in the provided search results, the general principles of metal-free alkyne coupling could be applicable. For instance, the coupling of haloacetylenes with electron-rich heterocycles has been achieved in solid media without a transition metal catalyst. mdpi.com
The carbon-carbon triple bond of the ethynyl group is susceptible to addition reactions, including hydration and cycloaddition.
Hydration: The hydration of the ethynyl group of this compound, typically catalyzed by mercury(II) salts or other transition metal complexes, would lead to the formation of a ketone, specifically 1-(2-chloro-3-fluoropyridin-4-yl)ethanone, following Markovnikov's rule.
Cycloaddition Reactions: The ethynyl group can participate as a dienophile or a dipolarophile in various cycloaddition reactions. For example, in a [4+2] cycloaddition (Diels-Alder reaction), it can react with a diene to form a substituted cyclohexadiene ring. More commonly, it can undergo [3+2] cycloadditions with azides (Huisgen cycloaddition) to form triazoles. The copper-catalyzed version of this reaction (CuAAC) is a prominent example of "click chemistry" and would yield a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.org
Table 2: Hydration and Cycloaddition Products
| Reaction Type | Reagent | Product Type |
| Hydration | H₂O, H₂SO₄, HgSO₄ | 1-(2-chloro-3-fluoropyridin-4-yl)ethanone |
| [3+2] Cycloaddition | Benzyl azide | 1-Benzyl-4-(2-chloro-3-fluoropyridin-4-yl)-1H-1,2,3-triazole |
The ethynyl group can be fully or partially reduced to afford the corresponding alkene or alkane.
Complete Hydrogenation: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere will reduce the ethynyl group to an ethyl group, yielding 2-chloro-4-ethyl-3-fluoropyridine.
Partial Hydrogenation: Selective reduction to the alkene is also possible using specific catalysts. For example, Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) is commonly used for the syn-hydrogenation of alkynes to cis-alkenes, which would produce 2-chloro-3-fluoro-4-vinylpyridine. Alternatively, dissolving metal reductions, such as with sodium in liquid ammonia, typically result in the formation of trans-alkenes, although this is not applicable to terminal alkynes in the same manner as internal alkynes.
Table 3: Reduction Products of the Ethynyl Group
| Reaction Type | Reagents/Catalyst | Product |
| Complete Hydrogenation | H₂, Pd/C | 2-chloro-4-ethyl-3-fluoropyridine |
| Partial Hydrogenation | H₂, Lindlar's catalyst | 2-chloro-3-fluoro-4-vinylpyridine |
Nucleophilic Additions to the Alkyne
The ethynyl group at the C-4 position of the pyridine (B92270) ring is an activated alkyne, susceptible to nucleophilic attack. Its reactivity is enhanced by the electron-withdrawing nature of the fluorinated pyridine ring. This activation facilitates 1,4-conjugate addition reactions, also known as Michael additions, with a variety of soft nucleophiles. nih.govresearchgate.netacs.orgacs.org
Common nucleophiles that can participate in such conjugate additions include thiols (thiol-yne reaction), amines (amino-yne reaction), and alcohols (hydroxyl-yne reaction). acs.org The reaction typically proceeds to give a vinylpyridine derivative. The stereochemical outcome of the addition (cis or trans) can often be controlled by the reaction conditions, such as the choice of solvent and catalyst. While specific studies on this compound are not extensively detailed in the surveyed literature, the established principles of nucleophilic additions to activated alkynes provide a strong basis for predicting its reactivity. researchgate.netacs.org
Reactions at the Chlorine Substituent (C-2 Position)
The chlorine atom at the C-2 position is a key site for derivatization. The pyridine nitrogen, along with the fluorine at C-3 and the ethynyl group at C-4, withdraws electron density from the ring, making the C-2 position electrophilic and susceptible to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a primary pathway for functionalizing the 2-position of the pyridine ring. youtube.com This addition-elimination mechanism is particularly favorable for electron-deficient 2-halopyridines. thieme-connect.com The reaction involves the attack of a nucleophile at the C-2 carbon, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the chloride leaving group to restore aromaticity.
2-Chloropyridine derivatives can undergo SNAr reactions with oxygen-based nucleophiles like alkoxides and phenoxides to form the corresponding 2-alkoxy- or 2-aryloxypyridines. While fluoropyridines are generally more reactive in SNAr reactions, chloropyridines also serve as effective substrates, often requiring more forcing conditions such as higher temperatures. acs.org The reaction of 2-chloro-3,5-dinitropyridine with the anion of benzyl alcohol has been documented, illustrating the viability of this transformation on highly activated systems. rsc.org Given the electron-withdrawing substituents on this compound, it is expected to react readily with various oxygen nucleophiles.
The amination of 2-chloropyridines via SNAr is a well-established and synthetically useful transformation. thieme-connect.comthieme-connect.comresearchgate.net Both primary and secondary amines can act as nucleophiles to displace the C-2 chlorine, yielding 2-aminopyridine derivatives. thieme-connect.com Electron-deficient 2-chloropyridines readily undergo these reactions. thieme-connect.com While uncatalyzed reactions often require harsh conditions like high pressure or temperature, they can be facilitated using flow reactors at elevated temperatures to achieve good to excellent yields with a variety of amines. thieme-connect.comthieme-connect.com
| 2-Chloropyridine Substrate | Amine Nucleophile | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Chloropyridine | Piperidine | DMSO, sealed tube, 100°C, 2 days | 88% | thieme-connect.com |
| 2-Chloropyridine | Piperidine | NMP, flow reactor, 250°C, 20 min residence time | 88% | thieme-connect.com |
| 2-Chloro-5-nitropyridine | Morpholine | NMP, flow reactor, 200°C, 20 min residence time | 85% | thieme-connect.com |
| 2-Chloro-3-nitropyridine | Pyrrolidine | NMP, flow reactor, 200°C, 20 min residence time | 75% | thieme-connect.com |
The reaction of 2-chloropyridines with strong carbon nucleophiles like Grignard and organolithium reagents can be complex. While direct SNAr is one possibility, other pathways such as metal-halogen exchange, deprotonation (metalation), or addition to the pyridine ring can occur. acs.orgresearchgate.net The reaction of 2-chloropyridine with alkyllithium reagents can result in nucleophilic addition, whereas using lithium amides like LDA can lead to exclusive ortho-metalation at the C-3 position. researchgate.netresearchgate.net More complex superbases have been shown to induce regioselective C-6 lithiation. researchgate.net
Some transition-metal catalyzed cross-coupling reactions provide a more controlled method for C-C bond formation. For instance, cobalt can catalyze the cross-coupling of 2-chloropyridine with Grignard reagents like benzylmagnesium chloride to give 2-benzylpyridine in high yield. oup.comoup.com
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the C-2 chlorine of this compound is an excellent handle for these transformations. wikipedia.org
Suzuki-Miyaura Coupling : This reaction couples the 2-chloropyridine moiety with an organoboron reagent, typically a boronic acid or ester, to form a biaryl or related structure. Simple 2- and 4-chloropyridines react smoothly in Suzuki couplings catalyzed by palladium complexes like Pd(PPh₃)₄. thieme-connect.com The "activated" nature of chloropyridines makes them more reactive than other unactivated aryl chlorides. thieme-connect.com A variety of substituted arylpyridines can be synthesized in good to excellent yields under these conditions. thieme-connect.comresearchgate.netacs.orgresearchgate.net
Buchwald-Hartwig Amination : This is a premier method for C-N bond formation, coupling aryl halides with amines. wikipedia.orgyoutube.com It offers a milder alternative to traditional SNAr amination and has a very broad scope. wikipedia.org Various generations of palladium catalysts and ligands have been developed to couple virtually any amine with a wide range of aryl halides, including electron-deficient heteroaryl chlorides. wikipedia.orgorganic-chemistry.org The reaction is highly effective for 2-chloropyridines, allowing for the synthesis of diverse N-substituted 2-aminopyridines. researchgate.netyufengchemicals.com Studies on 2,4-dichloropyridine (B17371) have shown that Buchwald-Hartwig amination can be highly regioselective for the C-2 position. researchgate.net
| Aryl Chloride | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 95% (at C-2) | researchgate.net |
| 2-Chloropyridine | Ammonia (equivalent) | Pd Catalyst / Ligand | Base | Solvent | Product: 2-Aminopyridine | yufengchemicals.com |
| Aryl Chlorides | Primary/Secondary Amines | (IPr)Pd(acac)Cl | NaOtBu | Dioxane | General, high yields | nih.gov |
Sonogashira Coupling : The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. scirp.orgwikipedia.orgorganic-chemistry.org In the context of reacting at the C-2 position, the this compound would serve as the aryl halide component, reacting with a different terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This method allows for the synthesis of 2-alkynylpyridine derivatives, further extending the molecular complexity.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. In the case of this compound, the chloro substituent at the C-2 position is the primary site for this reaction. Electron-deficient heteroaryl chlorides, such as 2-chloropyridines, are sufficiently reactive for successful cross-coupling reactions. semanticscholar.org
The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the boronic acid (or its derivative) and subsequent reductive elimination to yield the arylated product and regenerate the catalyst. semanticscholar.org This methodology allows for the introduction of a wide range of aryl and heteroaryl groups at the C-2 position of the pyridine ring. The reaction is valued for its mild conditions and tolerance of various functional groups. nih.gov
Table 1: Representative Suzuki-Miyaura Coupling Reaction
| Reactant | Coupling Partner | Catalyst/Base | Product |
| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | 2-aryl-4-ethynyl-3-fluoropyridine |
Negishi and Stille Coupling
Similar to the Suzuki-Miyaura reaction, Negishi and Stille couplings are palladium-catalyzed cross-coupling methods that can be employed to functionalize the C-2 position of this compound.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide. The catalytic cycle is analogous to other palladium-catalyzed couplings, consisting of oxidative addition, transmetalation, and reductive elimination steps. researchgate.net This method is known for its high reactivity and functional group tolerance.
The Stille coupling utilizes organostannane (organotin) reagents. organic-chemistry.org While effective for forming C-C bonds with a broad scope of coupling partners, the toxicity of tin compounds is a significant drawback. organic-chemistry.org The mechanism follows the same fundamental steps of oxidative addition, transmetalation, and reductive elimination. researchgate.net Both reactions provide reliable routes for introducing alkyl, vinyl, aryl, or alkynyl substituents at the C-2 position by displacing the chloride.
Table 2: Representative Negishi and Stille Coupling Reactions
| Reaction Type | Reactant | Coupling Partner | Catalyst | Product |
| Negishi Coupling | This compound | Organozinc (R-ZnX) | Pd(PPh₃)₄ | 2-substituted-4-ethynyl-3-fluoropyridine |
| Stille Coupling | This compound | Organostannane (R-SnR'₃) | Pd(PPh₃)₄ | 2-substituted-4-ethynyl-3-fluoropyridine |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed reaction couples an amine with an aryl halide. For this compound, the C-2 chloro group is the reactive handle for this transformation. The reaction is highly versatile, accommodating a wide range of primary and secondary amines and anilines. organic-chemistry.org
The development of specialized phosphine (B1218219) ligands has been crucial to the reaction's success, allowing for the coupling of even challenging substrates under mild conditions. wikipedia.org The reaction typically proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the C-Cl bond, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the aminated product. wikipedia.org This strategy is highly effective for synthesizing 2-amino-pyridine derivatives.
Table 3: Representative Buchwald-Hartwig Amination Reaction
| Reactant | Amine | Catalyst/Ligand/Base | Product |
| This compound | R¹R²NH | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | N-substituted-4-ethynyl-3-fluoropyridin-2-amine |
Reactions at the Fluorine Substituent (C-3 Position)
Selective SNAr Reactions with Strong Nucleophiles
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. In this mechanism, a nucleophile attacks the ring, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the leaving group. For halogenated pyridines, the reactivity order for the leaving group in SNAr reactions is typically F > Cl > Br > I.
Given this trend, the C-3 fluorine atom in this compound is a prime site for substitution by strong nucleophiles, such as alkoxides, thiolates, or amines, under appropriate conditions. acs.org While the C-2 chloro is also a potential leaving group, the greater electronegativity and bond strength of the C-F bond often make it more susceptible to nucleophilic attack in SNAr processes, especially on highly electron-deficient rings. acs.org Regioselectivity can be tuned by the choice of nucleophile and reaction conditions. Research on the related compound 5-bromo-2-chloro-4-fluoro-3-iodopyridine has demonstrated that regioselective SNAr reactions can be achieved to deliver highly functionalized pyridines. researchgate.net
Table 4: Representative SNAr Reaction
| Reactant | Nucleophile | Conditions | Product |
| This compound | Strong Nucleophile (e.g., NaOR) | Heat, Polar Aprotic Solvent | 2-chloro-4-ethynyl-3-(alkoxy)pyridine |
Directed Ortho-Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org The strategy relies on a directing metalation group (DMG), typically a Lewis basic moiety, which coordinates to an organolithium base and directs deprotonation to an adjacent ortho position. baranlab.org
In this compound, the pyridine nitrogen is a potent DMG. It can direct metalation (lithiation) to the C-5 position. The halogen substituents at C-2 and C-3 can also influence the regioselectivity of the deprotonation. rsc.org Once the lithiated intermediate is formed, it can be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a new functional group at the C-5 position. This provides a synthetic route that is complementary to cross-coupling and SNAr reactions.
Table 5: Representative Directed Ortho-Metalation Strategy
| Step | Reactant | Reagents | Intermediate/Product |
| 1. Metalation | This compound | n-BuLi or LDA, THF, -78 °C | 2-chloro-4-ethynyl-3-fluoro-5-lithiopyridine |
| 2. Quenching | 2-chloro-4-ethynyl-3-fluoro-5-lithiopyridine | Electrophile (E⁺) | 2-chloro-4-ethynyl-3-fluoro-5-(E)pyridine |
Hydrodefluorination Strategies in Research
Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, is a significant transformation in organofluorine chemistry. This reaction can be desirable for fine-tuning a molecule's properties or as an unintended side reaction. While specific research on the hydrodefluorination of this compound is not detailed in the provided sources, the principles can be applied.
This transformation can be achieved using various methods, including catalytic hydrogenation, transition-metal-catalyzed reactions, or dissolving metal reductions. In the context of palladium-catalyzed reactions, β-hydride elimination from a palladium-hydride intermediate can sometimes lead to hydrodehalogenation as a side product. wikipedia.org Strategically, hydrodefluorination could be pursued to access the corresponding 2-chloro-4-ethynylpyridine, thereby removing the directing and electronic influence of the fluorine atom for subsequent synthetic steps.
Multi-site Functionalization and Regioselectivity Control
The presence of multiple reactive centers on the this compound core opens up avenues for complex molecular architectures through multi-site functionalization. The key to unlocking this potential lies in understanding and controlling the regioselectivity of subsequent chemical transformations. The electronic nature of the pyridine ring, influenced by the nitrogen atom and the attached halogens, plays a crucial role in directing the reactivity of each functional group.
Chemoselective Reactivity of Halogens and Alkyne Moieties
The differential reactivity of the chloro, fluoro, and ethynyl groups is the cornerstone of selective functionalization of this compound. The pyridine nitrogen significantly activates the 2- and 4-positions towards nucleophilic aromatic substitution (SNAr). Generally, in nucleophilic aromatic substitution reactions on halopyridines, a fluorine atom is a better leaving group than a chlorine atom. nih.govresearchgate.net This suggests that the 2-position, bearing a chloro group, would be more susceptible to SNAr than a hypothetical fluoro-substituted counterpart at the same position. However, the relative reactivity of halogens at different positions (e.g., 2-chloro vs. 3-fluoro) is more nuanced and can be influenced by the reaction conditions and the nature of the nucleophile.
The terminal alkyne at the 4-position offers a complementary set of reactions, most notably palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The reactivity of halogens in such cross-coupling reactions typically follows the trend I > Br > Cl > F. Therefore, the 2-chloro group is a viable handle for Sonogashira coupling, while the 3-fluoro group is generally unreactive under these conditions.
The terminal proton of the ethynyl group is acidic and can be deprotonated to form an acetylide, which can then act as a nucleophile in various reactions. Furthermore, the triple bond itself can undergo addition reactions.
The following table summarizes the expected chemoselective reactivity of the functional groups in this compound under different reaction conditions.
| Functional Group | Reaction Type | Expected Reactivity | Notes |
| 2-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Reactive | Activated by the pyridine nitrogen. |
| Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki) | Reactive | Good leaving group for these reactions. | |
| 3-Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Less reactive than 2-chloro | The 3-position is less activated by the pyridine nitrogen compared to the 2-position. Fluorine is generally a good leaving group in SNAr, but positional effects are critical. |
| Palladium-Catalyzed Cross-Coupling | Generally unreactive | C-F bonds are typically robust under these conditions. | |
| 4-Ethynyl | Sonogashira Coupling (as the alkyne component) | Reactive | The terminal alkyne readily participates in this reaction. |
| Deprotonation-Nucleophilic Attack | Reactive | The terminal proton is acidic. | |
| Addition Reactions | Reactive | The triple bond can react with various electrophiles and nucleophiles. |
Advanced Applications of 2 Chloro 4 Ethynyl 3 Fluoropyridine in Complex Molecule Synthesis
Construction of Poly-substituted Pyridine (B92270) Derivatives
The synthesis of poly-substituted pyridines is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyridine motif in a vast array of functional molecules. nih.gov 2-Chloro-4-ethynyl-3-fluoropyridine serves as an excellent starting material for creating diverse substitution patterns on the pyridine ring. The differential reactivity of the chloro and ethynyl (B1212043) groups is key to this application.
The chloro group at the 2-position can be readily displaced by various nucleophiles or engaged in a range of cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki, Stille, or Buchwald-Hartwig amination can be employed to introduce new carbon-carbon or carbon-nitrogen bonds at this position.
The terminal ethynyl group at the 4-position is also a highly versatile handle for further functionalization. It is particularly amenable to Sonogashira cross-coupling reactions, which form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction allows for the introduction of a wide variety of substituents at the 4-position of the pyridine ring. wikipedia.org
The strategic combination of these reactions allows for the sequential construction of complex pyridine derivatives. For example, one could first perform a Sonogashira coupling on the ethynyl group and then a Suzuki coupling on the chloro group, or vice versa, to access a wide range of di-substituted pyridines. The fluorine atom at the 3-position, while generally less reactive towards nucleophilic substitution than the chloro group, can influence the reactivity of the adjacent positions and remains a potential site for later-stage functionalization under specific conditions.
A variety of methods have been developed for the synthesis of polysubstituted pyridines, including multicomponent reactions and functionalization of pre-existing pyridine rings. nih.govresearchgate.netresearchgate.net The use of building blocks like this compound offers a more controlled and stepwise approach to achieve specific substitution patterns.
Table 1: Potential Cross-Coupling Reactions for Functionalization of this compound
| Reaction Type | Reactive Site | Reagents/Catalysts (Examples) | Resulting Structure |
| Sonogashira Coupling | 4-ethynyl | Aryl/Vinyl Halide, Pd catalyst, Cu co-catalyst, Base | 4-alkynyl substituted 2-chloro-3-fluoropyridine |
| Suzuki Coupling | 2-chloro | Aryl/Vinyl Boronic Acid, Pd catalyst, Base | 2-aryl/vinyl substituted 4-ethynyl-3-fluoropyridine |
| Buchwald-Hartwig Amination | 2-chloro | Amine, Pd catalyst, Ligand, Base | 2-amino substituted 4-ethynyl-3-fluoropyridine |
Synthesis of Ring-Fused Heterocyclic Systems
The ethynyl group of this compound is a key functional group for the construction of ring-fused heterocyclic systems. airo.co.in The alkyne moiety can participate in a variety of pericyclic reactions, such as cycloadditions and annulations, to build new rings onto the pyridine core. rsc.org These fused systems are of great interest as they form the core of many biologically active compounds and functional materials.
One common strategy involves the [4+2] cycloaddition (Diels-Alder reaction) of the ethynyl group with a suitable diene. This would lead to the formation of a six-membered ring fused to the pyridine. The nature of the diene can be varied to introduce a wide range of functionalities into the newly formed ring.
Another powerful method is the use of transition metal-catalyzed annulation reactions. For example, palladium or ruthenium catalysts can facilitate the coupling of the alkyne with various partners to construct fused rings. These reactions often proceed with high regioselectivity and can be used to synthesize a diverse array of heterocyclic systems. rsc.org
Furthermore, intramolecular cyclization reactions can be designed by first functionalizing either the 2-chloro or the 3-fluoro position with a group that can subsequently react with the ethynyl moiety. This approach allows for the synthesis of a variety of five-, six-, or even seven-membered fused rings. The synthesis of fused heterocycles is a broad and active area of research, with numerous methods being developed to access these complex structures. wiley.combeilstein-journals.orgunisalento.it
Utilization in the Preparation of Specialized Organic Materials
The extended π-conjugated system that can be generated from this compound makes it an attractive building block for the synthesis of specialized organic materials with interesting photophysical and electronic properties. The ethynyl group, in particular, is a common linker in the construction of conjugated polymers and organic frameworks.
For instance, through repetitive Sonogashira coupling reactions, this compound can be polymerized to form poly(pyridine ethynylene)s. The properties of these polymers, such as their conductivity and luminescence, can be tuned by the choice of co-monomers and by post-polymerization modification of the chloro and fluoro substituents. Such materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.netrsc.org
Moreover, the rigid and well-defined structure of this pyridine derivative makes it a suitable candidate for the construction of covalent organic frameworks (COFs). nih.gov COFs are a class of crystalline porous polymers with potential applications in gas storage, catalysis, and sensing. The ethynyl group can be used as a linker to connect multiple pyridine units into a 2D or 3D network. The presence of the halogen atoms provides opportunities for post-synthetic modification of the COF, allowing for the fine-tuning of its properties.
Role as a Precursor for Fluorine-Containing Scaffolds with Diverse Structural Motifs
The presence of a fluorine atom at the 3-position of this compound is of particular significance for its application in the life sciences. The incorporation of fluorine into organic molecules can have a profound impact on their biological properties, often leading to increased metabolic stability, enhanced binding affinity, and improved bioavailability. nih.gov
This compound serves as a valuable precursor for the synthesis of a wide variety of fluorine-containing scaffolds. The chloro and ethynyl groups can be used as handles to build up more complex molecular architectures, while the fluorine atom is carried through the synthetic sequence to be present in the final target molecule.
For example, the pyridine core can be elaborated into more complex heterocyclic systems, such as quinolines or naphthyridines, all bearing the fluorine substituent. These fluorinated scaffolds are of great interest in drug discovery and agrochemical research. The ability to selectively functionalize the different positions of the starting material allows for the creation of diverse libraries of fluorine-containing compounds for biological screening. The synthesis of fluorinated pyridine derivatives and their carboxylic acid analogues is an important area of research for the development of new pharmaceuticals and agrochemicals. sigmaaldrich.com
Spectroscopic and Structural Elucidation Research of 2 Chloro 4 Ethynyl 3 Fluoropyridine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For a substituted pyridine (B92270) like 2-chloro-4-ethynyl-3-fluoropyridine, a combination of 1D and 2D NMR techniques provides unambiguous evidence of its constitution.
Deuterium (B1214612) NMR and Fluorine-19 NMR for Mechanistic Insights
While standard ¹H and ¹³C NMR provide the carbon-hydrogen framework, specialized NMR techniques focusing on other nuclei like Deuterium (²H) and Fluorine-19 (¹⁹F) offer deeper mechanistic insights.
Fluorine-19 (¹⁹F) NMR is particularly crucial for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org It provides a direct window into the electronic environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum would display a single resonance for the fluorine atom at the C-3 position. The chemical shift of this signal is highly sensitive to the electronic effects of the adjacent chloro, ethynyl (B1212043), and ring nitrogen substituents. icpms.cz Furthermore, the signal would exhibit spin-spin coupling with the protons on the pyridine ring, providing critical connectivity information. This coupling is typically observed over multiple bonds (e.g., ³JHF and ⁴JHF), and the magnitude of these coupling constants can help confirm the relative positions of the substituents. wikipedia.orghuji.ac.il
Deuterium (²H) NMR is a powerful technique for probing molecular dynamics and reaction mechanisms. nih.govumich.edu In the context of this compound, deuterium labeling could be strategically employed. For instance, synthesizing a derivative where the acetylenic proton is replaced by deuterium would allow for the study of its acidic properties or its involvement in metal-catalyzed coupling reactions. H-D exchange studies on the pyridine ring itself, often conducted in D₂O at elevated temperatures, can reveal information about the relative reactivity of the C-H positions towards electrophilic substitution. cdnsciencepub.com The quadrupolar nature of the deuterium nucleus results in relaxation times that are sensitive to molecular tumbling and local motions, offering a method to study intermolecular interactions or binding events. nih.govumich.edu
Table 1: Expected ¹⁹F NMR Parameters for this compound Note: Chemical shifts are referenced to a standard like CFCl₃. Exact values require experimental determination.
| Parameter | Expected Observation | Rationale |
| Chemical Shift (δ) | Single resonance | One unique fluorine environment in the molecule. |
| Multiplicity | Doublet of doublets (dd) | Coupling to the H-5 proton (³JHF) and the H-6 proton (⁴JHF). |
| Coupling Constants | J-values in the range of ~1-10 Hz | Typical magnitudes for through-bond ³J and ⁴J H-F couplings in aromatic systems. |
2D NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be expected between the signals for the protons at C-5 and C-6, confirming their adjacent relationship on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show a correlation between the C-5 signal and the H-5 signal, and another between the C-6 signal and the H-6 signal. The acetylenic carbon (C≡C-H) would also show a correlation to the acetylenic proton. This technique definitively assigns the protonated carbons.
The acetylenic proton correlating to the C-3 and C-4 carbons.
The H-5 proton correlating to C-3, C-4, and C-6.
The H-6 proton correlating to C-2, C-4, and C-5.
These correlations would unambiguously confirm the substitution pattern of the pyridine ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Theoretical Correlation
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. youtube.com The two methods are complementary, as a vibrational mode may be active in one technique but not the other, depending on changes in the molecule's dipole moment (IR) or polarizability (Raman). youtube.comyoutube.com For this compound, these spectra provide a characteristic fingerprint and confirm the presence of key functional groups. researchgate.netresearchgate.net
Ethynyl Group: A sharp, weak absorption around 3300 cm⁻¹ in the IR spectrum is characteristic of the ≡C-H stretching vibration. The C≡C triple bond stretch typically appears as a weak to medium band in the 2100-2260 cm⁻¹ region.
Pyridine Ring: The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations produce a series of bands in the 1400-1600 cm⁻¹ region, which are characteristic of the pyridine skeleton.
C-F and C-Cl Bonds: The C-F stretching vibration gives rise to a strong absorption, typically in the 1000-1400 cm⁻¹ range. The C-Cl stretch appears at lower frequencies, usually between 600 and 800 cm⁻¹.
Theoretical calculations using methods like Density Functional Theory (DFT) can predict the vibrational frequencies. Correlating these calculated frequencies with the experimental IR and Raman spectra can provide a high level of confidence in the structural assignment and help in assigning more complex vibrations in the fingerprint region.
Table 2: Characteristic Vibrational Frequencies for this compound Note: These are approximate frequency ranges. Actual values are dependent on the specific molecular environment.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (IR/Raman) |
| Ethynyl (C≡C-H) | ≡C-H Stretch | 3300 - 3320 | IR (Sharp, weak) |
| Ethynyl (C≡C) | C≡C Stretch | 2100 - 2140 | IR (Weak), Raman (Strong) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR (Medium) |
| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 | IR & Raman (Multiple bands) |
| C-F Bond | C-F Stretch | 1200 - 1350 | IR (Strong) |
| C-Cl Bond | C-Cl Stretch | 650 - 800 | IR (Medium-Strong) |
Mass Spectrometry for High-Resolution Molecular Identification and Fragmentation Studies
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental formula of a compound and for gaining structural information through analysis of its fragmentation patterns. gbiosciences.com
For this compound (C₇H₂ClFN), high-resolution mass spectrometry (HRMS) would be used to determine its exact mass. This experimental mass would be compared to the calculated theoretical mass (156.9887 for the [M]⁺ ion), allowing for the unambiguous confirmation of the elemental formula. The presence of chlorine would be readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope. miamioh.edu
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The analysis of these fragments provides corroborating structural evidence. whitman.edu Common fragmentation pathways for halogenated pyridines include the loss of the halogen atom or the expulsion of small, stable neutral molecules like HCN. youtube.comnist.gov
Table 3: Plausible Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 157/159 | [C₇H₂ClFN]⁺˙ (Molecular Ion) | - |
| 122 | [C₇H₂FN]⁺˙ | Cl |
| 130 | [C₆H₂FN]⁺ | HCN |
| 95 | [C₆H₂N]⁺ | Cl, F |
| 75 | [C₅H₂F]⁺ | Cl, HCN |
X-ray Crystallography for Solid-State Structural Determination of Key Intermediates and Derivatives
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, precise picture of the molecule in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and intermolecular interactions. researchgate.net
Obtaining a suitable single crystal of this compound or one of its key synthetic intermediates or derivatives would allow for its definitive structural determination. nih.gov The resulting crystal structure would provide precise measurements of:
The C-Cl, C-F, C-C, and C-N bond lengths within the pyridine ring.
The geometry of the ethynyl substituent.
The planarity of the pyridine ring.
Intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, which govern the solid-state packing.
This data is invaluable for understanding the compound's physical properties and reactivity.
Table 4: Hypothetical X-ray Crystallographic Data for a Derivative Note: This table is illustrative of the type of data obtained from an X-ray diffraction experiment.
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.1 Å, b = 10.2 Å, c = 9.5 Å, β = 98.5° |
| Bond Length (C-Cl) | 1.74 Å |
| Bond Length (C-F) | 1.35 Å |
| Bond Angle (Cl-C2-N1) | 115.8° |
| Torsion Angle | Defines planarity and substituent orientation |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
No specific DFT calculations for 2-chloro-4-ethynyl-3-fluoropyridine have been reported in the available literature. Such calculations would typically provide insights into the molecule's electronic properties and predict its reactivity.
Frontier Molecular Orbital (FMO) Analysis
A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a standard method to predict the reactive sites of a molecule. However, no published FMO analysis for this compound could be located.
Electrostatic Potential Mapping
Electrostatic potential maps are crucial for visualizing the charge distribution within a molecule and identifying electrophilic and nucleophilic regions. There are no available electrostatic potential maps for this compound in the searched scientific literature.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms at a molecular level. This includes identifying transition states and calculating energy profiles. No such studies have been published for reactions involving this compound.
Transition State Analysis
The identification and characterization of transition states are fundamental to understanding the kinetics and mechanisms of chemical reactions. No transition state analyses for reactions of this compound are available.
Energy Profiles and Reaction Barriers
Calculating energy profiles and reaction barriers provides quantitative data on reaction feasibility and rates. This information is not available for this compound.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods are frequently used to predict spectroscopic data (such as IR, Raman, and NMR spectra) to aid in the characterization of novel compounds. There are no published studies that predict the spectroscopic properties of this compound and compare them with experimental findings.
QSAR and QSPR Studies on Fluorinated Pyridines (Excluding Biological Activity Details)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their activities or properties, respectively. wikipedia.org In the context of fluorinated pyridines, these studies aim to understand how the inclusion and positioning of fluorine atoms, alongside other substituents, influence the molecule's physicochemical characteristics. While QSAR models often relate structural features to biological activity, QSPR studies focus on predicting various physical and chemical properties. wikipedia.org This section will exclusively discuss the principles and findings of these studies as they relate to the physicochemical properties of fluorinated pyridines.
The fundamental form of a QSAR/QSPR model is a mathematical equation: Activity/Property = f (physicochemical properties and/or structural properties) + error wikipedia.org
To build these models, a range of molecular descriptors are calculated for a series of related compounds. These descriptors quantify various aspects of the molecule's structure, including lipophilic, electronic, and steric properties. youtube.com
Key Research Findings from QSPR Studies:
Research into fluorinated pyridines has revealed complex relationships between the degree and pattern of fluorination and the resulting molecular properties.
Impact on Lipophilicity and Acidity: A study on a series of 2-thiofluoroalkyl (SRF) and 2-sulfonyl fluoroalkyl (SO2RF) substituted pyridines demonstrated that the pattern of fluorination significantly influences lipophilicity (measured as logD at pH 7.4) and acidity (pKa). nih.gov The incorporation of fluorine onto thioalkyl chains was compared against the nonfluorinated 2-(methylthio)pyridine. nih.gov
Key findings from this research include:
A difluorinated methyl motif (SCF₂H) led to a modest increase in lipophilicity compared to the non-fluorinated analogue. nih.gov
A fully fluorinated trifluoromethyl motif (SCF₃) resulted in the greatest increase in lipophilicity within the methyl series. nih.gov
For the ethyl series, however, a simple additive correlation between the number of fluorine atoms and lipophilicity was not observed, indicating a more complex relationship. nih.gov
The experimental logD 7.4 values for different fluorinated motifs on the 2-thiomethyl pyridine (B92270) scaffold are presented below.
| Compound Motif | logD 7.4 Value |
| 2-(methylthio)pyridine | 1.69 |
| 2-((difluoromethyl)thio)pyridine | 1.95 |
| 2-((trifluoromethyl)thio)pyridine | 2.13 |
This table presents experimental lipophilicity data for select 2-(thiofluoroalkyl)pyridines, demonstrating the non-linear effect of fluorination on this physicochemical property. nih.gov
Impact on Electronic Structure and Molecular Topology: Quantum chemical calculations combined with spectroscopic methods have been used to investigate how fluorination and chlorination impact the electronic structure and in-plane ring normal modes (RNMs) of the pyridine ring. rsc.org Natural bond orbital (NBO) analysis in these studies revealed the consequences of substitutions on intramolecular charge delocalization, which in turn affects the ring bond strength. rsc.org These computational studies provide a deep understanding of how halogen substituents modify the fundamental vibrational and electronic properties of the pyridine core. rsc.org
Furthermore, statistical modeling of large compound datasets has shown that when assessing the impact of fluorination, a "Fluorine-corrected molecular weight (MWFC)," where the molecular weight of fluorine is subtracted, can be a more relevant descriptor than the total molecular weight. acs.org This highlights the unique nature of fluorine and the need for specialized descriptors in QSPR models.
Future Research Directions and Unexplored Reactivity
Development of Novel Catalytic Systems for Site-Selective Functionalization
The presence of multiple reactive sites on the 2-chloro-4-ethynyl-3-fluoropyridine ring—namely the pyridine (B92270) nitrogen, the C-H bonds, the chloro group, and the ethynyl (B1212043) moiety—necessitates the development of highly selective catalytic systems for its functionalization. Future research should focus on catalysts that can differentiate between these sites to achieve predictable and controlled transformations.
Recent advancements in the site-selective functionalization of pyridinium (B92312) derivatives using visible-light-driven photocatalysis with organic catalysts like quinolinone offer a promising avenue. kaist.ac.kracs.org Such systems can generate radicals that react at specific positions (C2 or C4) depending on the nature of the radical source, providing a transition-metal-free method for functionalization. kaist.ac.kracs.org Investigating similar photocatalytic strategies for this compound could enable selective modification at the less sterically hindered positions.
Furthermore, the use of directing groups in conjunction with transition metal catalysis has proven effective for achieving site-selectivity in pyridine functionalization. nih.gov Research into removable or traceless directing groups that can guide catalysts to a specific C-H bond on the pyridine ring of the target compound would be highly valuable. Additionally, exploring cooperative catalysis, where a Lewis acid activates the pyridine ring and a transition metal catalyst facilitates the bond formation, could provide another layer of control over the reaction's regioselectivity. snnu.edu.cn
Investigation of Unconventional Reaction Pathways and Conditions
The interplay of the electron-withdrawing fluoro and chloro groups and the electron-rich ethynyl group can lead to unconventional reactivity under specific conditions. Future work should explore reaction pathways that deviate from standard transformations.
For instance, the dearomatization of the pyridine ring can provide access to three-dimensional structures. snnu.edu.cnmdpi.com Investigating the temporary dearomatization of this compound could open up pathways for meta-selective functionalization, a historically challenging transformation for pyridines. snnu.edu.cninnovations-report.com This could involve the use of strong reducing agents or photochemical methods to generate dearomatized intermediates that can then react with various electrophiles.
The unique electronic nature of the compound also makes it a candidate for novel cycloaddition reactions. The ethynyl group can participate in [3+2] and other cycloadditions to form fused heterocyclic systems. Exploring these reactions under microwave irradiation or high pressure could lead to the discovery of new and efficient synthetic routes to complex molecules.
Exploration of Chiral Derivatization and Asymmetric Synthesis
The synthesis of enantiomerically pure derivatives of this compound is a critical area for future research, particularly for applications in medicinal chemistry and materials science. This can be approached through the development of asymmetric catalytic methods.
Catalytic asymmetric synthesis of chiral pyridines has been achieved using various transition metal complexes with chiral ligands. rsc.orgresearchgate.netrsc.org For example, ruthenium-catalyzed asymmetric hydrogenation of quinolines has been used to produce chiral tetrahydroquinolines, which can be further functionalized. rsc.org Similar strategies could be adapted for the asymmetric reduction of the pyridine ring in this compound. Copper-catalyzed enantioselective alkylation of alkenyl pyridines using Grignard reagents and chiral diphosphine ligands is another promising approach. researchgate.net
The derivatization of the ethynyl group with chiral auxiliaries is another viable strategy. The resulting diastereomers could then be separated, and the auxiliary removed to yield the enantiomerically pure products. Furthermore, the development of chiral Lewis base catalysts that can activate the pyridine ring and facilitate enantioselective nucleophilic additions is a highly desirable goal. rsc.org
Integration into Flow Chemistry and Automated Synthesis Platforms
To accelerate the exploration of the chemical space around this compound, the integration of its synthesis and functionalization into flow chemistry and automated platforms is essential. syrris.comwikipedia.org Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, and the ability to perform reactions at high temperatures and pressures. beilstein-journals.orgresearchgate.net
The synthesis of substituted pyridines has been successfully demonstrated in continuous flow microwave reactors. beilstein-journals.orgresearchgate.net Adapting the synthesis of this compound to a flow process would enable its on-demand production and facilitate rapid reaction optimization. Automated synthesis platforms, which combine robotic handling of reagents with in-line analysis, can be used to screen a large number of reaction conditions and catalysts for the functionalization of the target compound. researchgate.netsigmaaldrich.comnih.gov This high-throughput approach can significantly shorten the time required for the discovery of new reactions and the development of novel derivatives.
Computational Design of New Reaction Methodologies for the Compound
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the reactivity of molecules. ias.ac.inacs.orgunjani.ac.idresearchgate.net Future research should leverage DFT calculations to design new reaction methodologies for this compound.
DFT can be used to model the electronic structure of the molecule and predict the most likely sites for electrophilic and nucleophilic attack. ias.ac.in This information can guide the choice of reagents and catalysts for selective functionalization. For example, DFT calculations can help in the design of catalysts that selectively activate a specific C-H bond or favor a particular reaction pathway. acs.orgacs.org
Furthermore, computational studies can be used to investigate the mechanisms of potential reactions, providing insights into the transition states and intermediates involved. unjani.ac.id This understanding can be used to optimize reaction conditions and to design experiments that favor the desired outcome. The combination of computational prediction and experimental validation will be crucial for the efficient development of new synthetic methods. researchgate.netnih.gov
Advanced Functionalization for Materials Science Beyond Prohibited Applications
The unique combination of functional groups in this compound makes it an attractive building block for advanced materials with novel properties. Research in this area should focus on its incorporation into polymers and functional materials for applications in optoelectronics and other fields, while strictly avoiding any prohibited uses.
The ethynyl group provides a handle for polymerization reactions, such as Sonogashira coupling, to create conjugated polymers. sigmaaldrich.com The presence of the halogen and fluorine atoms can be used to tune the electronic properties, solubility, and thermal stability of these materials. nih.govresearchgate.net Pyridine-containing polymers have shown promise in various applications, including as fluorescent materials and in the development of antimicrobial agents. nih.gov
The functionalized pyridine ring can also be used to create ligands for metal complexes with interesting photophysical or catalytic properties. brynmawr.edursc.org For example, terpyridine-based materials have been utilized in organic light-emitting diodes (OLEDs). rsc.org The derivatization of this compound could lead to new materials for such applications. Additionally, functionalized graphene oxides incorporating pyridine moieties have been explored as corrosion inhibitors, suggesting another potential avenue for materials science research. scispace.comresearchgate.net
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-chloro-4-ethynyl-3-fluoropyridine, and what purity validation methods are critical?
- Methodology :
- Stepwise halogenation and functionalization : Begin with fluorination at the 3-position using selective fluorinating agents (e.g., DAST or XtalFluor-E), followed by chlorination at the 2-position via electrophilic substitution. Ethynyl groups can be introduced via Sonogashira coupling under palladium catalysis (e.g., Pd(PPh₃)₄/CuI) with trimethylsilylacetylene, followed by deprotection .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate intermediates. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR for fluorine integrity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use NIOSH-certified N95 respirators if airborne particles are generated .
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent degradation. Avoid exposure to moisture or light due to potential hydrolysis .
- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb using vermiculite. Dispose via hazardous waste protocols .
Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?
- Analytical Workflow :
- ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns (e.g., ¹⁹F NMR chemical shifts at ~-110 ppm for 3-fluoro; ethynyl protons appear as triplets in ¹H NMR) .
- HRMS : Use ESI-TOF to validate molecular ion peaks (C₇H₄ClFN₂ requires m/z ~170.00) and isotopic chlorine patterns .
- IR Spectroscopy : Identify ethynyl C≡C stretches (~2100 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
Advanced Research Questions
Q. How can regioselective functionalization challenges in derivatives of this compound be addressed?
- Strategies :
- Directed ortho-metalation : Use LDA or TMPLi to deprotonate the 4-ethynyl group, enabling selective coupling with electrophiles (e.g., aldehydes or halides) .
- Cross-coupling optimization : For Suzuki-Miyaura reactions, employ Pd(OAc)₂ with SPhos ligand to enhance selectivity at the 2-chloro position. Monitor byproduct formation via GC-MS .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict electron density distribution, guiding functionalization sites .
Q. How should researchers resolve contradictions in reaction yields when varying catalysts or solvents?
- Troubleshooting Framework :
- Design of Experiments (DoE) : Vary parameters (e.g., solvent polarity, catalyst loading) systematically. For Sonogashira coupling, compare DMF (polar aprotic) vs. THF (low polarity) to optimize ethynyl group incorporation .
- Kinetic studies : Use in-situ IR or Raman spectroscopy to track intermediate formation. For example, monitor Pd(0) catalyst activation in real time .
- Byproduct analysis : Isolate side products (e.g., homocoupled alkynes) via prep-TLC and characterize via X-ray crystallography to identify mechanistic bottlenecks .
Q. What computational approaches predict the reactivity of this compound for designing novel analogs?
- Modeling Techniques :
- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. Ethynyl groups lower LUMO energy, enhancing electrophilicity at the 4-position .
- Molecular docking : Screen derivatives against target proteins (e.g., kinase inhibitors) using AutoDock Vina. Prioritize compounds with binding energies < -8 kcal/mol .
- MD simulations : Simulate solvation effects in DMSO/water mixtures to predict solubility and stability .
Additional Notes
- Nomenclature : The compound is also reported as RO4956371 in pharmacological contexts .
- Safety Data : While no specific toxicity data exists for this compound, structurally similar fluoropyridines exhibit acute oral toxicity (LD₅₀ ~300 mg/kg in rats) and require stringent handling .
- Contradictory Data Mitigation : Cross-reference synthetic protocols from independent sources (e.g., vs. 19) to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
